molecular formula C16H18N6OS B6448750 6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2640843-11-2

6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

Cat. No. B6448750
M. Wt: 342.4 g/mol
InChI Key: DPLDWTHJOJEAIC-UHFFFAOYSA-N
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Description

6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile is 342.12628039 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid, which is then converted to the second intermediate, 6-(1-(3-(methoxymethyl)-1,2,4-thiadiazol-5-yl)octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile. The final product is obtained by coupling the second intermediate with 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid chloride.

Starting Materials
2,6-dimethylpyridine, 1,3-dibromopropane, sodium hydride, thiourea, methyl iodide, sodium hydroxide, acetic anhydride, acetic acid, phosphorus pentoxide, sodium azide, sodium methoxide, acetonitrile, 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid, 6-bromo-1-(3-(methoxymethyl)-1,2,4-thiadiazol-5-yl)octahydropyrrolo[2,3-c]pyrrole, 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid chloride

Reaction
2,6-dimethylpyridine is reacted with 1,3-dibromopropane and sodium hydride to form 6-bromo-2,6-dimethylpyridine., Thiourea is reacted with methyl iodide to form 1-methylthiourea., 1-methylthiourea is reacted with 6-bromo-2,6-dimethylpyridine to form 6-(1-methylthiourea)-2,6-dimethylpyridine., Sodium hydroxide and acetic anhydride are added to 6-(1-methylthiourea)-2,6-dimethylpyridine to form 6-acetamido-2,6-dimethylpyridine., Phosphorus pentoxide is added to 6-acetamido-2,6-dimethylpyridine to form 6-cyanomethyl-2,6-dimethylpyridine., Sodium azide and sodium methoxide are added to 6-cyanomethyl-2,6-dimethylpyridine to form 6-azidomethyl-2,6-dimethylpyridine., 6-azidomethyl-2,6-dimethylpyridine is reacted with 6-bromo-1-(3-(methoxymethyl)-1,2,4-thiadiazol-5-yl)octahydropyrrolo[2,3-c]pyrrole to form 6-(1-(3-(methoxymethyl)-1,2,4-thiadiazol-5-yl)octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile., 3-(Methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid chloride is added to 6-(1-(3-(methoxymethyl)-1,2,4-thiadiazol-5-yl)octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile to form the final product, 6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile.

properties

IUPAC Name

6-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-23-10-14-19-16(24-20-14)22-5-4-12-8-21(9-13(12)22)15-3-2-11(6-17)7-18-15/h2-3,7,12-13H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLDWTHJOJEAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

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